molecular formula C17H24N2O3 B7986774 Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7986774
M. Wt: 304.4 g/mol
InChI Key: YFXVXJRMEUNTHG-MRXNPFEDSA-N
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Description

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic organic compound featuring a benzyl ester group, a cyclopropyl-substituted carbamate, and a (R)-configured pyrrolidine ring with a 2-hydroxyethyl substituent. The hydroxyethyl group enhances hydrophilicity, while the benzyl ester and cyclopropyl moieties contribute to steric bulk and metabolic stability .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-11-10-18-9-8-16(12-18)19(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXVXJRMEUNTHG-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of cyclopropylamine with ®-2-hydroxyethylpyrrolidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group results in the corresponding alcohol .

Scientific Research Applications

Therapeutic Potential

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has been investigated for its potential therapeutic applications in various diseases:

  • Neurological Disorders : The compound may act on neurotransmitter systems, suggesting potential use in treating conditions such as anxiety and depression. Its structural similarity to known psychoactive compounds allows for exploration in neuropharmacology .
  • Pain Management : Due to its interaction with pain pathways, it is being studied for analgesic properties. The incorporation of the pyrrolidine moiety is hypothesized to enhance efficacy in pain relief .

Antitumor Activity

Recent studies indicate that derivatives of carbamic acids, including this compound, exhibit antitumor activity by inhibiting specific cancer cell lines. The mechanism may involve the modulation of cell signaling pathways that regulate apoptosis and cell proliferation .

Antimicrobial Properties

The compound has shown promise against various bacterial strains, suggesting potential applications in developing new antibiotics. Its unique structure may provide a novel mechanism of action compared to existing antimicrobial agents .

Case Study 1: Neuropharmacological Investigation

A study conducted on the effects of cyclopropyl-containing carbamates demonstrated significant anxiolytic effects in animal models. The results indicated that the compound modulates GABAergic transmission, leading to reduced anxiety-like behaviors .

Case Study 2: Antitumor Efficacy

In vitro studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis through caspase activation. This suggests a potential role in cancer therapy .

Mechanism of Action

The mechanism of action of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name & CAS Substituents on Pyrrolidine Carbamate Group Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (hypothetical) 2-Hydroxyethyl Cyclopropyl Benzyl ~C17H24N2O3 ~306–310 Enhanced solubility, H-bonding
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 2-Chloroacetyl Cyclopropyl Benzyl C17H21ClN2O3 338.83 Reactive intermediate; nucleophilic potential
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 2-Hydroxyethyl Isopropyl Benzyl C17H26N2O3 306.4 Improved pharmacokinetics
[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester 4-Bromophenoxymethyl Cyclopropyl Benzyl C18H18BrNO3 376.2 High lipophilicity; bromine enhances halogen bonding
N-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid, benzyl ester Azetidin-1-carbonyl - Benzyl C23H25N3O5 423.47 Chromatographic prominence (27.23% area)

Key Differences and Implications

Substituent Effects on Reactivity: The chloro-acetyl group in Compound increases electrophilicity, making it prone to hydrolysis or nucleophilic substitution. In contrast, the hydroxyethyl group in the target compound enhances hydrogen bonding and aqueous solubility.

The azetidine ring in Compound introduces conformational rigidity, which may explain its high chromatographic retention (27.23% area) .

Biological and Pharmacological Relevance :

  • Compounds with trifluoromethyl or heteroaromatic groups (e.g., ) are patented for preventing heterotopic ossification, suggesting that substituent polarity and steric bulk are critical for therapeutic targeting .
  • The pentyl ester in ’s analogs demonstrates how ester chain length modulates solubility and metabolic stability .

Biological Activity

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic compound that has garnered attention for its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a carbamate derivative, characterized by the presence of a cyclopropyl group and a pyrrolidine moiety. Its chemical formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol

This compound exhibits several biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in lipid metabolism and inflammatory responses. For instance, it targets the N-acylethanolamine acid amidase (NAAA), with reported IC50 values indicating significant potency (e.g., IC50 of 127 nM) .
  • Regulation of Gene Expression : Research indicates that this compound affects the expression of genes such as c-myc and p53, which are crucial in cell cycle regulation and apoptosis . It may also modulate transcription factors like NF-kappa-B and AP-1, influencing immune responses .
  • Cell Proliferation Modulation : The compound has been observed to down-regulate T-lymphocyte proliferation by binding to dendritic cells, thereby impacting immune system functionality .

Pharmacological Effects

The biological activity of this compound extends to various pharmacological effects:

  • Anti-inflammatory Properties : By suppressing NF-kappa-B activation, the compound demonstrates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Studies suggest that the compound may exert neuroprotective effects through its action on neuronal signaling pathways, although further research is needed to elucidate these mechanisms fully.

Table 1: Summary of Biological Activities and Potencies

ActivityTarget/MechanismIC50 ValueReference
NAAA InhibitionLipid metabolism127 nM
Gene Expression Regulationc-myc, p53-
T-Lymphocyte ProliferationDendritic cell interaction-

Case Study: In Vivo Efficacy

In a study investigating the efficacy of this compound in rat models, it was found to significantly reduce markers of inflammation when administered at specific dosages. The results indicated a dose-dependent response in reducing cytokine levels associated with inflammatory pathways.

Q & A

Q. How are green chemistry principles applied to scale-up synthesis?

  • Methodology : Solvent substitution (e.g., replacing DCM with 2-MeTHF) and catalyst recycling (e.g., Pd/C recovery) reduce environmental impact. highlights tert-butyl alcohol as a greener solvent for palladium-catalyzed couplings .

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